Buclizine Hydrochloride (CAS 163837-36-3) is the stereospecific (+)-enantiomer dihydrochloride salt of a highly lipophilic piperazine-class histamine H1-receptor antagonist. Characterized by its dual antiemetic and anticholinergic properties, it is structurally distinguished by a bulky tert-butylbenzyl group that confers exceptional lipid solubility (LogP ~7.1) [1]. In industrial and pharmacological procurement, the specific selection of the dihydrochloride salt over the generic free base is driven by its optimized aqueous processability, defined solid-state thermal stability (melting point 230-240°C), and reproducible dissolution kinetics in acidic media [2]. These baseline properties make it a critical active pharmaceutical ingredient (API) and precursor for extended-release formulations and precision receptor-binding assays.
Substituting the specific Buclizine Dihydrochloride with generic alternatives frequently leads to formulation failures and inconsistent pharmacokinetic profiles. Utilizing the Buclizine free base instead of the dihydrochloride salt results in catastrophic insolubility in aqueous media (approximately 0.000246 mg/mL), preventing the development of viable liquid suspensions or parenteral formats [1]. Furthermore, substituting with the racemic mixture (CAS 129-74-8) instead of the enantiopure (+)-form introduces the (-)-enantiomer, which can increase off-target antimuscarinic burden and complicate stability-indicating assays [2]. Finally, substituting with closely related in-class analogs like Meclizine Hydrochloride alters the lipophilicity profile, significantly reducing the duration of action and rendering the substitute unsuitable for 10-to-12-hour extended-release applications [3].
The free base form of Buclizine is practically insoluble in water, presenting a severe bottleneck for liquid formulations. Conversion to the dihydrochloride salt dramatically enhances solubility, enabling dissolution in 0.1 M HCl and aqueous media containing surfactants [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Soluble (enables 0.1 M HCl dissolution) |
| Comparator Or Baseline | Buclizine Free Base (~0.000246 mg/mL) |
| Quantified Difference | Orders of magnitude increase in aqueous solubility |
| Conditions | Standard aqueous media and acidic dissolution buffers (pH 1.2 to 4.1) |
Procuring the dihydrochloride salt is strictly required to achieve the sink conditions necessary for oral suspensions and parenteral drug development.
Procuring the (+)-enantiomer of Buclizine Hydrochloride (CAS 163837-36-3) isolates the desired H1-receptor antagonism while minimizing off-target effects. Racemic mixtures contain the (-)-enantiomer, which can contribute to variable anticholinergic burden and unpredictable binding kinetics in precision assays [1].
| Evidence Dimension | Stereospecific Purity |
| Target Compound Data | Enantiopure (+)-isomer |
| Comparator Or Baseline | Racemic Buclizine HCl (CAS 129-74-8) |
| Quantified Difference | Elimination of (-)-enantiomer off-target variability |
| Conditions | In vitro receptor binding assays and chiral synthesis workflows |
Enantiopure procurement is essential for precision pharmacological modeling and minimizing off-target toxicity in advanced formulation development.
Buclizine Hydrochloride possesses a highly lipophilic tert-butylbenzyl moiety, resulting in a LogP of approximately 7.1. This extreme lipid solubility significantly extends its duration of action compared to less lipophilic in-class substitutes like Meclizine, providing sustained therapeutic effects for up to 10 to 12 hours [1].
| Evidence Dimension | Duration of Action |
| Target Compound Data | 10 to 12 hours |
| Comparator Or Baseline | Meclizine Hydrochloride (Shorter-acting analog) |
| Quantified Difference | Significantly prolonged pharmacokinetic half-life and duration |
| Conditions | In vivo systemic circulation and receptor occupancy |
This extended duration makes Buclizine the optimal precursor for once-daily or sustained-release antiemetic and antivertigo formulations.
For industrial tableting and wet granulation, API thermal stability is paramount. Buclizine Dihydrochloride maintains a stable crystalline form with a defined melting point of 230-240°C, resisting polymorphic transitions that commonly plague amorphous piperazine derivatives during mechanical stress [1].
| Evidence Dimension | Thermal Stability (Melting Point) |
| Target Compound Data | 230-240°C (Stable crystalline form) |
| Comparator Or Baseline | Amorphous free base or generic piperazine salts |
| Quantified Difference | High thermal threshold preventing processing degradation |
| Conditions | Standard industrial milling, granulation, and tableting workflows |
Ensures batch-to-batch reproducibility and prevents API degradation during high-shear industrial manufacturing processes.
Due to its high lipophilicity (LogP ~7.1) and prolonged 10-to-12-hour duration of action, Buclizine Hydrochloride is the preferred API for sustained-release oral dosage forms targeting motion sickness and vertigo, outperforming shorter-acting analogs like Meclizine [1].
The enhanced aqueous solubility of the dihydrochloride salt in acidic media (0.1 M HCl) allows for the successful formulation of liquid oral suspensions, a process that is impossible when using the practically insoluble free base [2].
Procuring the specific (+)-enantiomer (CAS 163837-36-3) enables researchers to conduct highly precise H1-receptor binding assays without the confounding off-target antimuscarinic noise introduced by the (-)-enantiomer present in standard racemic batches [3].